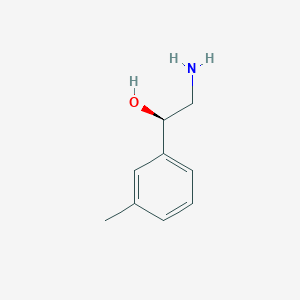
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylphenyl substituent. The (1R) configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-methylbenzaldehyde is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer over the other, thus providing a high yield of the desired (1R) enantiomer.
Chemical Reactions Analysis
Types of Reactions: (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylethylamine.
Substitution: Formation of N-acyl derivatives or other substituted amines.
Scientific Research Applications
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
(1S)-2-amino-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different spatial arrangement.
2-amino-1-phenylethanol: Lacks the methyl group on the phenyl ring.
2-amino-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned differently on the phenyl ring.
Uniqueness:
Chirality: The (1R) configuration provides specific interactions with biological targets, which can differ significantly from the (1S) enantiomer.
Substituent Position: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
97590-55-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R)-2-amino-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
RMZOTKNVCPHART-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CN)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















